1-[(2S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carbonyl]piperidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carbonyl]piperidine-4-carboxylic acid is a complex organic compound with a molecular formula of C27H30N2O5. It is often used in various chemical and biological research applications due to its unique structure and properties.
Preparation Methods
The synthesis of 1-[(2S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carbonyl]piperidine-4-carboxylic acid typically involves multiple steps. One common method includes the protection of the pyrrolidine nitrogen with a fluorenylmethoxycarbonyl (Fmoc) group, followed by the coupling of the protected pyrrolidine with piperidine-4-carboxylic acid. The reaction conditions often involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of automated synthesizers and high-throughput purification techniques.
Chemical Reactions Analysis
1-[(2S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carbonyl]piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) and tetrahydrofuran (THF), as well as catalysts like palladium on carbon (Pd/C) for hydrogenation reactions .
Scientific Research Applications
1-[(2S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carbonyl]piperidine-4-carboxylic acid is widely used in scientific research, including:
Chemistry: It serves as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Medicine: Research into potential therapeutic applications, such as drug development and the design of novel pharmaceuticals, often involves this compound.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(2S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carbonyl]piperidine-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites on proteins, modulating their activity and influencing biochemical pathways. The specific pathways and targets depend on the context of its use in research or therapeutic applications .
Comparison with Similar Compounds
1-[(2S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carbonyl]piperidine-4-carboxylic acid can be compared to similar compounds such as:
1-[(2S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carbonyl]proline: This compound shares a similar structure but with a proline residue instead of piperidine, leading to different chemical and biological properties.
1-[(2S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carbonyl]alanine: Another similar compound with an alanine residue, which affects its reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, making it valuable for a wide range of applications in scientific research.
Properties
Molecular Formula |
C26H28N2O5 |
---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
1-[(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carbonyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C26H28N2O5/c29-24(27-14-11-17(12-15-27)25(30)31)23-10-5-13-28(23)26(32)33-16-22-20-8-3-1-6-18(20)19-7-2-4-9-21(19)22/h1-4,6-9,17,22-23H,5,10-16H2,(H,30,31)/t23-/m0/s1 |
InChI Key |
XQSVLEABBOYLNZ-QHCPKHFHSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)N5CCC(CC5)C(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)N5CCC(CC5)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.